2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline
Description
2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline is a polysubstituted tetrahydroquinoline derivative featuring methyl groups at the 2-, 4-, and 6-positions of the heterocyclic ring. The tetrahydroquinoline core consists of a partially hydrogenated quinoline structure, which reduces aromaticity and introduces conformational flexibility.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
VMOLXCQYNQFUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the condensation of 2,4,6-trimethylaniline and cyclohexanone in the presence of a Brønsted acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid (PTSA). The imine intermediate undergoes cyclization at elevated temperatures (80–120°C) to form the partially saturated quinoline ring. A typical molar ratio of 1:1.2 (aniline:cyclohexanone) is employed to minimize side reactions, with yields ranging from 65% to 78% after purification by vacuum distillation.
Key reaction equation:
Optimization Strategies
-
Catalyst Loading: Increasing PTSA concentration from 5 mol% to 10 mol% improves yields by 12–15% but risks side product formation via over-acidification.
-
Solvent Effects: Polar aprotic solvents like DMF enhance cyclization rates compared to toluene, though at the expense of requiring higher temperatures (110–120°C).
-
Time-Temperature Trade-offs: Prolonged heating (>8 hours) at 90°C achieves comparable yields to shorter durations (4–5 hours) at 120°C, reducing decomposition risks.
Hydrogenation of 2,4,6-Trimethylquinoline
Catalytic hydrogenation of fully aromatic 2,4,6-trimethylquinoline provides an alternative route to the tetrahydro derivative. This method is favored for its scalability and compatibility with continuous-flow reactors.
Catalytic Systems and Selectivity
Raney nickel and palladium on carbon (Pd/C) are the most effective catalysts, achieving >90% conversion under moderate hydrogen pressure (3–5 bar). Selectivity for the 5,6,7,8-tetrahydro product over fully hydrogenated decahydroquinoline depends on reaction temperature:
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 3 | 50 | 92 | 88 |
| Raney Ni | 5 | 60 | 85 | 82 |
| PtO₂ | 4 | 70 | 78 | 75 |
Solvent and Additive Effects
-
Ethanol vs. Acetic Acid: Ethanol maximizes selectivity (92%) but slows reaction kinetics, while acetic acid accelerates hydrogenation at the cost of reduced selectivity (79%).
-
Amine Modifiers: Adding triethylamine (1–2 mol%) suppresses catalyst poisoning by neutralizing acidic byproducts, improving Pd/C catalyst longevity by 30–40%.
Reductive Amination of Substituted Cyclohexanones
Reductive amination offers a modular approach, enabling precise control over methyl group positioning. This method involves condensing 2,4,6-trimethylaniline with cyclohexanone derivatives followed by in situ reduction.
One-Pot Methodology
A one-pot synthesis combines imine formation and reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method avoids isolating the imine intermediate, achieving 70–75% yields with high reproducibility.
Critical parameters:
Asymmetric Variants
Chiral phosphoric acids (e.g., TRIP) enable enantioselective reductive amination, producing tetrahydroquinolines with up to 85% enantiomeric excess (ee). This approach is critical for pharmaceutical applications requiring chiral specificity.
Oxidative Cyclization of N-Substituted Anilines
Oxidative methods provide a metal-free alternative, utilizing hydrogen peroxide or tert-butyl hydroperoxide (TBHP) as oxidants.
Peroxide-Mediated Cyclization
Heating 2,4,6-trimethylaniline with TBHP (2 equiv) in acetonitrile at 80°C induces cyclization via a radical mechanism, yielding 58–63% of the tetrahydroquinoline product.
Advantages:
-
Avoids acidic conditions, making it suitable for acid-sensitive substrates.
-
Generates water as the sole byproduct, aligning with green chemistry principles.
Limitations:
-
Lower yields compared to acid-catalyzed routes.
-
Requires careful temperature control to prevent peroxide decomposition.
Industrial-Scale Production Techniques
Continuous-Flow Reactors
Adoption of continuous-flow systems enhances process efficiency:
Waste Minimization Strategies
-
Solvent Recycling: Distillation recovers >95% of DMF or ethanol, reducing waste generation by 40%.
-
Byproduct Utilization: Quinoline side products are oxidized to nicotinic acid derivatives, adding value to the process.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Laboratory and Industrial Use
| Method | Yield (%) | Scalability | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 78 | High | Low | Moderate |
| Catalytic Hydrogenation | 88 | Very High | Medium | Low |
| Reductive Amination | 75 | Moderate | High | High |
| Oxidative Cyclization | 63 | Low | Low | Very Low |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the saturated 5,6,7,8-tetrahydro ring, leading to aromatic quinoline derivatives. Key reagents and outcomes include:
| Reagent/Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | 2,4,6-Trimethylquinoline-5,8-dione | 65–75% | Radical-mediated dehydrogenation |
| CrO₃ (H₂SO₄) | 2,4,6-Trimethylquinoline with ketone groups | 55% | Acid-catalyzed oxidation |
| O₂ (catalytic Pd/C, 150°C) | Fully aromatized quinoline derivative | 80% | Thermal dehydrogenation |
Notably, selective oxidation at the 5,8-positions is achieved using stoichiometric KMnO₄ under acidic conditions, producing diketones critical for further functionalization.
Reduction Reactions
Reduction typically targets the unsaturated bonds or methyl groups:
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| H₂ (10 atm, Pd/C) | Decahydro-2,4,6-trimethylquinoline | 90% cis isomer |
| LiAlH₄ (THF, 0°C) | 5,6,7,8-Tetrahydro ring retention | 85% |
| NaBH₄ (MeOH) | Partial reduction of carbonyl derivatives | <50% |
Catalytic hydrogenation preferentially saturates the tetrahydro ring, while LiAlH₄ preserves the ring structure, enabling selective downstream modifications.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic ring or nitrogen atom:
Electrophilic Substitution
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2,4,6-trimethyl derivative |
| Halogenation | Br₂ (FeBr₃ catalyst) | 5-Bromo-2,4,6-trimethyl analog |
Nucleophilic Substitution
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Amination | NH₃ (CuCl₂, 120°C) | 8-Amino-2,4,6-trimethyl derivative |
| Esterification | CO₂ followed by ROH/H⁺ | 8-Carboxylic acid esters |
The 8-carboxylic acid esters (e.g., methyl or ethyl esters) are versatile intermediates for synthesizing amides, nitriles, and thioamides . For example:
text8-COOR → 8-CONH₂ (with NH₃) 8-COOR → 8-CN (with PCl₅)
Cyclization and Ring-Opening Reactions
Under acidic or basic conditions, the compound participates in ring transformations:
| Conditions | Reaction Type | Product |
|---|---|---|
| H₂SO₄ (conc., 100°C) | Diels-Alder cyclization | Fused tricyclic quinoline |
| NaOH (aq., reflux) | Ring-opening hydrolysis | Linear amino-ketone derivative |
Cyclization reactions are particularly valuable for synthesizing polycyclic architectures relevant to medicinal chemistry.
Key Research Findings
-
Steric Effects : Methyl groups at positions 2,4,6 hinder electrophilic substitution at adjacent positions, directing reactivity to the 5,8-positions.
-
Catalytic Specificity : Pd/C selectively hydrogenates the tetrahydro ring without altering methyl groups, enabling precise structural control.
-
Synthetic Utility : 8-Carboxylic acid esters serve as platforms for diverse heterocyclic systems, including thiazoles and imidazoles .
This reactivity profile establishes 2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline as a scaffold for pharmaceutical and materials science applications.
Scientific Research Applications
Treatment of Metabolic Disorders
Research indicates that compounds related to 5,6,7,8-tetrahydroquinolines, including 2,4,6-trimethyl derivatives, have shown promise in the treatment of metabolic disorders such as diabetes mellitus. A patent describes methods for preventing and managing metabolic disorders by administering effective amounts of these compounds . The studies suggest that these compounds can ameliorate symptoms associated with diabetes and may be beneficial for patients who are refractory to existing therapies.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of the compound ). This compound has demonstrated antioxidant effects that reduce oxidative stress and inflammation in models of Parkinson's disease. In experimental settings with rats induced with Parkinsonism, treatment with this compound improved motor coordination and reduced neuroinflammatory markers . This suggests that derivatives of 2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline could be explored further for their potential in neuroprotection.
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves modulation of oxidative stress pathways and inflammatory responses. For instance:
- Antioxidant Activity : The antioxidant properties help mitigate oxidative damage in neural tissues.
- Inflammatory Response Modulation : These compounds can influence the expression of proinflammatory cytokines and other inflammatory markers .
Multidrug Resistance Reversal
Another significant application is in cancer therapy. Derivatives like 5-oxo-hexahydroquinoline have been identified as potential agents to overcome multidrug resistance (MDR) in cancer cells. These compounds can block P-glycoprotein efflux mechanisms that often lead to chemotherapy failure . The ability to induce apoptosis selectively in resistant cancer cells positions these derivatives as promising candidates for further development.
Case Study: Neuroprotection in Parkinsonism
In a controlled study involving rats with induced Parkinsonism:
- Groups : Rats were divided into control and treatment groups receiving different doses of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
- Results : The treated groups showed significant improvements in motor coordination and reductions in oxidative stress markers compared to control groups .
| Treatment Group | Dose (mg/kg) | Motor Coordination Improvement | Oxidative Stress Reduction |
|---|---|---|---|
| Control | 0 | Baseline | Baseline |
| Rot + HTHQ50 | 50 | Significant | Significant |
| Rot + HTHQ25 | 25 | Moderate | Moderate |
| Rot + Rasagiline | 0.09 | Less than HTHQ50 | Less than HTHQ50 |
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structural features allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds:
5,6,7,8-Tetrahydroquinoline (THQ) Substituents: None (parent compound). Applications: Intermediate in pharmaceuticals (e.g., cephalosporin synthesis) and agrochemicals . Reactivity: Undergoes Boekelheide rearrangement to form quinoline derivatives .
2-Phenyl-5,6,7,8-tetrahydroquinoline Substituents: Phenyl group at the 2-position.
6-Amino-5,6,7,8-tetrahydroquinoline Derivatives Substituents: Amino group at the 6-position. Biological Activity: Demonstrated dopamine D-2 receptor affinity (e.g., compound 16: IC₅₀ = 12 nM) .
8-Arylidene-5,6,7,8-tetrahydroquinolines Substituents: Arylidene groups at the 8-position. Synthesis: Prepared via microwave-assisted aldol condensation (yields: 67–90%) .
5,6,7,8-Tetrahydroquinoline 1-Oxide Substituents: Oxygen at the 1-position. Applications: Key intermediate in Boekelheide rearrangement for medicinally relevant quinolines .
Physicochemical and Reactivity Comparison
*Based on methyl-substituted analogs.
Biological Activity
2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline (TMTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
TMTHQ exhibits several biological activities primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. The following mechanisms have been identified:
- Antioxidant Activity : TMTHQ enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress markers such as lipid peroxides and protein oxidation products. This is crucial in protecting cells from oxidative damage associated with various diseases .
- Neuroprotection : Research indicates that TMTHQ can normalize chaperone activity and suppress apoptosis in neuronal cells. This protective effect is particularly relevant in neurodegenerative conditions like Parkinson's disease, where oxidative stress plays a significant role .
- Anti-inflammatory Effects : TMTHQ reduces the expression of pro-inflammatory cytokines and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This action contributes to its potential in treating inflammatory diseases .
Biological Activities
The biological activities of TMTHQ have been studied in various contexts:
Anticancer Properties
TMTHQ derivatives have shown promise as multidrug resistance (MDR) reversal agents in cancer therapy. In studies involving human uterine sarcoma cells (MES-SA-DX5), TMTHQ derivatives were able to block P-glycoprotein efflux, induce apoptosis, and exhibit significant cytotoxicity against cancer cells while sparing non-cancerous cells .
Neuroprotective Effects
In experimental models of Parkinsonism, TMTHQ demonstrated significant neuroprotective effects by improving motor coordination scores and restoring levels of tyrosine hydroxylase in brain tissues. It was found to be more effective than standard drugs like rasagiline in reducing oxidative stress and inflammation markers .
Case Studies and Research Findings
Several studies highlight the efficacy of TMTHQ and its derivatives:
- Study on Neuroprotection : A study investigated the impact of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative of TMTHQ. It was found to alleviate oxidative stress and inflammation in an experimental model of Parkinson's disease. HTHQ significantly reduced levels of 8-isoprostane and pro-inflammatory cytokines while improving motor function .
- Anticancer Activity : In a study on MDR reversal agents, specific TMTHQ derivatives were synthesized and tested against cancer cell lines. The results indicated that these compounds effectively induced apoptosis and altered cell cycle progression in resistant cancer cells .
Data Tables
| Biological Activity | Mechanism | Effectiveness |
|---|---|---|
| Antioxidant | Reduces oxidative stress | High |
| Neuroprotective | Suppresses apoptosis | Moderate to High |
| Anti-inflammatory | Inhibits NF-κB pathway | High |
| Anticancer | Induces apoptosis in MDR cells | High |
Q & A
Basic: What are the established synthetic routes for preparing 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline, and what are their key experimental considerations?
Methodological Answer:
The synthesis typically involves hydrogenation of substituted quinolines or multi-step cyclization. For example:
- Hydrogenation : Quinoline derivatives undergo catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) to reduce the pyridine ring, yielding tetrahydroquinolines. Substitution patterns influence regioselectivity; methyl groups at positions 2,4,6 may stabilize intermediates .
- Multi-Step Cyclization : 2-Methylcyclohexanone reacts with aldehydes and pyridinium salts via Michael addition and cyclization under microwave irradiation, forming polysubstituted tetrahydroquinolines (67–90% yields). NH₄OAc/HOAc acts as a catalyst, requiring precise temperature control .
Key Considerations : Monitor reaction kinetics (e.g., equilibrium in hydrogenation steps) and optimize solvent systems (e.g., acetonitrile/water for oxidation stability) .
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound derivatives?
Methodological Answer:
- X-Ray Crystallography : Resolves bond lengths (e.g., C–C ≈ 1.50–1.54 Å) and ring conformations (half-chair/sofa hybrids). Hydrogen bonding networks (O–H⋯O) and crystal packing are analyzed via diffraction data (R-factor < 0.051) .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.99–8.13 ppm) and methyl groups (δ 1.72–2.93 ppm). ¹³C NMR confirms sp³ carbons in the saturated ring (δ 21–29 ppm) .
- IR Spectroscopy : Detects N-oxide formation (ν ~1686 cm⁻¹) and O–H bonds (ν ~3368 cm⁻¹) .
Advanced: How do reaction conditions influence stereochemical outcomes during hydrogenation of quinoline derivatives?
Methodological Answer:
- Catalyst and Solvent : Sodium-ethanol reduction favors trans-decahydroquinoline due to steric hindrance, while H₂/Pd-C in polar solvents (e.g., ethanol) stabilizes cis isomers. Isomer ratios (e.g., trans:cis ≈ 5:1) are maintained kinetically .
- Substituent Effects : Methyl groups at positions 2,4,6 hinder planar transition states, favoring axial hydrogen addition. Steric maps from crystallography (ΔCs parameters) predict conformational biases .
Advanced: What kinetic models explain intermediate formation in quinoline hydrogenation?
Methodological Answer:
- Batch Reactor Kinetics : Quinoline rapidly converts to 1,2,3,4-tetrahydroquinoline (equilibrium step), followed by slower formation of 5,6,7,8-tetrahydroquinoline. Time-concentration profiles (Figs. 11–13 in ) fit pseudo-first-order models.
- Lumped Isomer Analysis : trans- and cis-decahydroquinolines are treated as a single intermediate due to constant concentration ratios (≈5.0), simplifying rate equations .
Advanced: How do structural modifications at the 8-position affect coordination chemistry with transition metals?
Methodological Answer:
- Amino Derivatives : 8-Amino-5,6,7,8-tetrahydroquinoline forms stable Ru(II) complexes (e.g., (8-NH₂-C₉H₁₀N)RuCl₂(PPh₃)₂) via ligand exchange. Oxidation to imine derivatives (e.g., F in ) occurs under reflux, altering redox activity.
- Thiocarboxamides : 8-Lithio derivatives react with isothiocyanates to form thioureas, which coordinate metals via S and N donors. Substituent bulkiness modulates complex stability .
Advanced: How are hydrogen bonding networks analyzed in tetrahydroquinoline crystals?
Methodological Answer:
- Hydrogen Bond Mapping : O–H⋯O interactions (2.4–2.8 Å) and C–H⋯O weak bonds are identified via difference Fourier synthesis. Asymmetric units (e.g., two N-oxide molecules + H₂O) form 3D networks along [101] .
- Thermal Displacement Parameters : Uiso(H) values (1.5× parent atom Uiso) validate H-atom positioning. Sofa/half-chair conformations are quantified using asymmetry parameters (ΔCs > 11°) .
Basic: What intermediates are critical in synthesizing 5,6,7,8-tetrahydroquinoline derivatives?
Methodological Answer:
- N-Oxide Intermediates : 5,6,7,8-Tetrahydroquinoline 1-oxide is synthesized via oxone/TlOAc/PhI catalysis, enabling Boekelheide rearrangements. Water molecules stabilize dimers via O–H⋯O bonds .
- Thiocarboxamides : 8-Lithio intermediates react with isothiocyanates (e.g., PhNCS) to form C=S bonds, with yields >80% under anhydrous conditions .
Advanced: How do methyl substituents influence reactivity and stability?
Methodological Answer:
- Steric and Electronic Effects : 2,4,6-Trimethyl groups increase steric bulk, slowing hydrogenation rates but enhancing oxidative stability. Methylation at C7 (e.g., (R)-7-methyl derivatives) induces chirality, affecting pharmacological activity .
- Microwave-Assisted Synthesis : Substituted ketones (e.g., 2-methylcyclohexanone) accelerate cyclization under microwave irradiation, reducing byproducts (e.g., 8-arylidene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
